molecular formula C18H14BrNO3 B5233435 6-bromo-2-(3-methoxyphenyl)-8-methyl-4-quinolinecarboxylic acid

6-bromo-2-(3-methoxyphenyl)-8-methyl-4-quinolinecarboxylic acid

Cat. No. B5233435
M. Wt: 372.2 g/mol
InChI Key: XFXPGWDLMFGNPW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

6-bromo-2-(3-methoxyphenyl)-8-methyl-4-quinolinecarboxylic acid is a chemical compound with a molecular formula C18H14BrNO3. It is commonly known as BMQCA and is a member of the quinolinecarboxylic acid family. BMQCA has been the subject of scientific research due to its potential therapeutic applications. In

Mechanism of Action

The exact mechanism of action of BMQCA is not fully understood. However, it is believed to act through the inhibition of specific enzymes and signaling pathways involved in inflammation and cancer cell growth. BMQCA has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the production of inflammatory prostaglandins. It has also been shown to inhibit the activity of matrix metalloproteinases (MMPs), enzymes involved in the breakdown of extracellular matrix proteins in cancer cells.
Biochemical and Physiological Effects:
BMQCA has been shown to have a range of biochemical and physiological effects. It has been shown to reduce inflammation and oxidative stress in animal models of inflammatory diseases. BMQCA has also been shown to inhibit the growth of cancer cells and induce apoptosis, or programmed cell death, in cancer cells. Additionally, BMQCA has been shown to improve cognitive function and memory in animal models of neurodegenerative diseases.

Advantages and Limitations for Lab Experiments

BMQCA has several advantages for use in lab experiments. It is a stable compound that can be easily synthesized in large quantities. BMQCA is also relatively inexpensive compared to other compounds used in scientific research. However, there are also limitations to using BMQCA in lab experiments. It has low solubility in water, which can make it difficult to work with in aqueous solutions. Additionally, the exact mechanism of action of BMQCA is not fully understood, which can make it challenging to design experiments to study its effects.

Future Directions

There are several future directions for research on BMQCA. One area of interest is the development of BMQCA-based therapies for the treatment of inflammatory diseases and cancer. Another area of interest is the study of the neuroprotective effects of BMQCA and its potential use in the treatment of neurodegenerative diseases. Additionally, research on the mechanism of action of BMQCA could lead to the development of more effective therapies based on this compound.

Synthesis Methods

BMQCA can be synthesized through a multi-step process involving the reaction of 2-amino-5-bromo-3-methoxybenzoic acid with 2-methyl-4-hydroxyquinoline. The reaction is catalyzed by a base and produces BMQCA as a final product. The synthesis method has been optimized to increase the yield of BMQCA and reduce the impurities in the final product.

Scientific Research Applications

BMQCA has been studied for its potential therapeutic applications. It has been found to exhibit anti-inflammatory, anti-cancer, and anti-microbial activities. BMQCA has also been shown to have neuroprotective effects and may be useful in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's.

properties

IUPAC Name

6-bromo-2-(3-methoxyphenyl)-8-methylquinoline-4-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H14BrNO3/c1-10-6-12(19)8-14-15(18(21)22)9-16(20-17(10)14)11-4-3-5-13(7-11)23-2/h3-9H,1-2H3,(H,21,22)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XFXPGWDLMFGNPW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC2=C1N=C(C=C2C(=O)O)C3=CC(=CC=C3)OC)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H14BrNO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

372.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-Bromo-2-(3-methoxyphenyl)-8-methylquinoline-4-carboxylic acid

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